molecular formula C27H25ClN4O5S B299293 N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide

N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide

Numéro de catalogue B299293
Poids moléculaire: 553 g/mol
Clé InChI: DMMZHGRUUUZMNZ-STBIYBPSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide, commonly known as CQ11, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of CQ11 involves the inhibition of topoisomerase II activity, which leads to the accumulation of DNA damage and subsequent cell death. CQ11 has also been found to induce cell cycle arrest at the G2/M phase, which further contributes to its anti-cancer activity. Additionally, CQ11 has been reported to inhibit the activity of matrix metalloproteinases, enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
CQ11 has been found to exhibit excellent pharmacokinetic properties, including high oral bioavailability and good tissue distribution. In vivo studies have reported that CQ11 is well-tolerated and does not cause any significant toxicity or adverse effects. CQ11 has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

CQ11 has several advantages for lab experiments, including its easy synthesis, good solubility, and high purity. However, one of the limitations of CQ11 is its low selectivity towards topoisomerase II, which may lead to off-target effects. Therefore, further studies are required to optimize the selectivity of CQ11 towards its target enzyme.

Orientations Futures

Several future directions can be explored for the development of CQ11 as a potential therapeutic agent. One of the directions is to optimize the selectivity of CQ11 towards topoisomerase II to reduce off-target effects. Another direction is to investigate the potential of CQ11 as a combination therapy with other anti-cancer agents. Additionally, the anti-inflammatory activity of CQ11 can be further explored for the development of anti-inflammatory drugs.

Méthodes De Synthèse

CQ11 can be synthesized by reacting 2-chloro-7-methoxy-3-quinolinecarbaldehyde with hydrazine hydrate in ethanol to obtain the corresponding hydrazone. The hydrazone is then reacted with N-(2-ethoxyphenyl)benzenesulfonamide in the presence of acetic acid to yield CQ11. The synthesis method has been reported in several studies and has been found to be efficient and reproducible.

Applications De Recherche Scientifique

CQ11 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-cancer activity of CQ11 against different cancer cell lines, including breast, lung, and prostate cancer cells. CQ11 has been found to induce cell death by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.

Propriétés

Nom du produit

N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide

Formule moléculaire

C27H25ClN4O5S

Poids moléculaire

553 g/mol

Nom IUPAC

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C27H25ClN4O5S/c1-3-37-25-12-8-7-11-24(25)32(38(34,35)22-9-5-4-6-10-22)18-26(33)31-29-17-20-15-19-13-14-21(36-2)16-23(19)30-27(20)28/h4-17H,3,18H2,1-2H3,(H,31,33)/b29-17+

Clé InChI

DMMZHGRUUUZMNZ-STBIYBPSSA-N

SMILES isomérique

CCOC1=CC=CC=C1N(CC(=O)N/N=C/C2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C4=CC=CC=C4

SMILES

CCOC1=CC=CC=C1N(CC(=O)NN=CC2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C4=CC=CC=C4

SMILES canonique

CCOC1=CC=CC=C1N(CC(=O)NN=CC2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.